molecular formula C19H18N2OS B4186725 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide

Cat. No. B4186725
M. Wt: 322.4 g/mol
InChI Key: CSLLLJUECOBZPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide, also known as MIPEP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MIPEP is a thioamide derivative of indole-2-carboxylic acid and has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide is not fully understood. However, studies have suggested that 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide exerts its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide has also been shown to inhibit the activity of enzymes such as COX-2 and LOX, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide has been shown to exhibit various biochemical and physiological effects. In animal studies, 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide has been shown to reduce inflammation, oxidative stress, and tissue damage in various disease models, including arthritis, colitis, and sepsis. 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide is its broad range of biological activities, which make it a promising candidate for the development of novel therapeutics. Additionally, 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide. One direction is the development of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide-based therapeutics for the treatment of various inflammatory and neurodegenerative diseases. Another direction is the optimization of the synthesis method to improve the yield and solubility of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide and its potential side effects.

Scientific Research Applications

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide has also been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-13-17(15-9-5-6-10-16(15)21-13)18(22)19(23)20-12-11-14-7-3-2-4-8-14/h2-10,21H,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLLLJUECOBZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=S)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide
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2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide
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2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide
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2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide

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